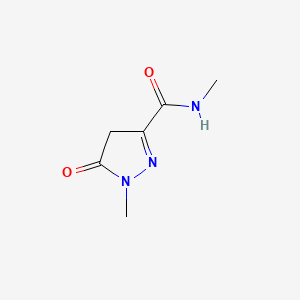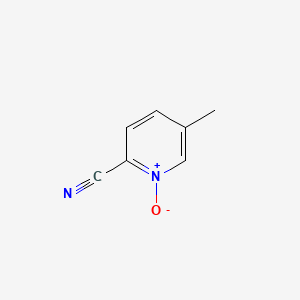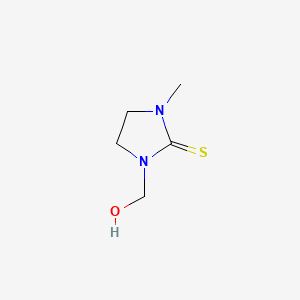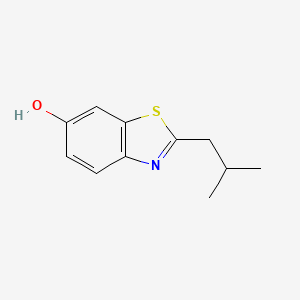
N,1-Dimethyl-5-oxo-4H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-Dimethyl-5-oxo-4H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamide group and two methyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Dimethyl-5-oxo-4H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N,1-Dimethyl-5-oxo-4H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,1-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, while reduction may produce N,1-Dimethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxamide.
科学研究应用
N,1-Dimethyl-5-oxo-4H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N,1-Dimethyl-5-oxo-4H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
相似化合物的比较
- N,1-Diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamide
- N,1-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioylbenzamide
Comparison: N,1-Dimethyl-5-oxo-4H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both methyl and carboxamide groups. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the carboxamide group enhances its potential as a hydrogen bond donor and acceptor, which can influence its binding affinity to biological targets.
属性
CAS 编号 |
185451-38-1 |
|---|---|
分子式 |
C6H9N3O2 |
分子量 |
155.157 |
IUPAC 名称 |
N,1-dimethyl-5-oxo-4H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-7-6(11)4-3-5(10)9(2)8-4/h3H2,1-2H3,(H,7,11) |
InChI 键 |
XKDDAFHAECWTRT-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NN(C(=O)C1)C |
同义词 |
1H-Pyrazole-3-carboxamide,4,5-dihydro-N,1-dimethyl-5-oxo-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Tert-butyl)-6-methoxybenzo[d]thiazole](/img/structure/B576127.png)

![Disodium;[4-[bis[4-(dimethylamino)phenyl]methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate](/img/structure/B576135.png)




![2-[(4R)-4-Methyl-2-oxido-1,2,3-oxathiazolidin-3-yl]pyridine](/img/structure/B576147.png)
